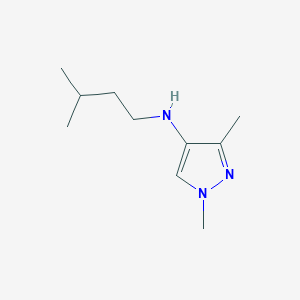

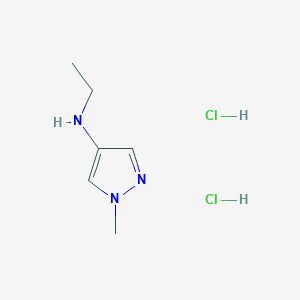

![molecular formula C14H15F2N3S B11734413 5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione](/img/structure/B11734413.png)

5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(aminometil)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahidronaftilen-2-il]-2,3-dihidro-1H-imidazol-2-tiona es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química medicinal, los productos farmacéuticos y la ciencia de los materiales. Este compuesto presenta una estructura única que incluye un grupo aminometil, una porción difluorotetrahidronaftilenil y un anillo de imidazol-2-tiona, lo que lo convierte en un tema interesante para la investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-(aminometil)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahidronaftilen-2-il]-2,3-dihidro-1H-imidazol-2-tiona generalmente implica reacciones orgánicas de varios pasos. Un enfoque común es la síntesis asimétrica catalítica de aminas primarias α-quirales, que se puede lograr mediante quimiocatálisis biomimética inspirada en transaminaciones enzimáticas . Este método es atractivo por su naturaleza económica en términos de átomos y rentable.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar catálisis de relevo homogénea/heterogénea híbrida, que combina la oxidación selectiva catalizada homogéneamente con la aminación reductora catalizada heterogéneamente . Este método mejora la eficiencia general y la escalabilidad, lo que lo hace adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

5-(aminometil)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahidronaftilen-2-il]-2,3-dihidro-1H-imidazol-2-tiona experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser catalizada por cobre u otros metales de transición.

Reducción: La aminación reductora es un método común utilizado en su síntesis.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo aminometil.

Reactivos y condiciones comunes

Oxidación: Catalizadores de cobre, oxígeno y otros agentes oxidantes.

Reducción: Amoniaco u otras fuentes de nitrógeno, gas hidrógeno y catalizadores metálicos.

Sustitución: Nucleófilos como haluros o aminas.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de imidazol sustituidos y compuestos difluorotetrahidronaftilenil.

Aplicaciones Científicas De Investigación

5-(aminometil)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahidronaftilen-2-il]-2,3-dihidro-1H-imidazol-2-tiona tiene varias aplicaciones de investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas complejas.

Medicina: Investigado por su posible uso en productos farmacéuticos, particularmente en el desarrollo de nuevos medicamentos.

Industria: Utilizado en la producción de materiales avanzados y polímeros.

Mecanismo De Acción

El mecanismo de acción de 5-(aminometil)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahidronaftilen-2-il]-2,3-dihidro-1H-imidazol-2-tiona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor o modulador enzimático, afectando varios procesos bioquímicos. Los objetivos moleculares y vías exactas aún están bajo investigación, pero se cree que interactúa con proteínas y enzimas involucradas en la señalización celular y el metabolismo .

Comparación Con Compuestos Similares

Compuestos similares

Ácido 5-aminometil-2-furancarboxílico: Un monómero análogo al nylon-6 de base biológica.

2-aminometil indolinas y pirrolidinas: Diaminas vicinales quirales utilizadas como ligandos para reacciones asimétricas catalíticas.

Unicidad

5-(aminometil)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahidronaftilen-2-il]-2,3-dihidro-1H-imidazol-2-tiona es único debido a su combinación de grupos funcionales y su potencial para diversas aplicaciones en varios campos. Su porción difluorotetrahidronaftilenil y su anillo de imidazol-2-tiona brindan propiedades químicas distintas que lo diferencian de otros compuestos similares.

Propiedades

Fórmula molecular |

C14H15F2N3S |

|---|---|

Peso molecular |

295.35 g/mol |

Nombre IUPAC |

4-(aminomethyl)-3-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione |

InChI |

InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m1/s1 |

Clave InChI |

YZZVIKDAOTXDEB-SNVBAGLBSA-N |

SMILES isomérico |

C1CC2=C(C[C@@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F |

SMILES canónico |

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734338.png)

![N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11734342.png)

![2-(3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734343.png)

![1-ethyl-3-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734348.png)

amine hydrochloride](/img/structure/B11734354.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734387.png)

![3-methoxy-1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734390.png)

![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734394.png)

![[(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11734401.png)